3-(3-Methylisoxazol-5-yl)benzoic acid
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of drug discovery. rsc.orgbohrium.com Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a large percentage of FDA-approved drugs, feature a heterocyclic core. researchgate.net These structures offer a diverse array of physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which can be finely tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic features and allows for a variety of interactions with biological targets, making them indispensable in the quest for novel therapeutics. rsc.orgbohrium.com
Role of the Isoxazole (B147169) Nucleus in Biologically Active Molecules
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govijpca.org This moiety is present in a number of marketed drugs, demonstrating its therapeutic importance. nih.gov Isoxazole derivatives have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ijpca.org The isoxazole ring can act as a bioisostere for other functional groups, helping to improve the pharmacological profile of a molecule. bohrium.com Its unique electronic and steric properties contribute to its ability to interact with various biological targets, making it a versatile building block in drug design. ijpca.org
Therapeutic Relevance of Benzoic Acid Derivatives in Chemical Biology
Benzoic acid and its derivatives are another class of compounds with a long history of therapeutic application. researchgate.net The carboxylic acid group is a key feature that can participate in crucial hydrogen bonding interactions with biological receptors. Benzoic acid derivatives are known to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net This scaffold is found in numerous drugs and serves as a vital component in the design of new therapeutic agents.
Rationale for Investigating 3-(3-Methylisoxazol-5-yl)benzoic Acid as a Hybrid Scaffold
While dedicated research focusing solely on the biological activities of this compound is limited, its use as a key intermediate in the synthesis of more complex, biologically active molecules highlights its importance. researchgate.net For instance, it has been utilized in the creation of novel compounds with potential antileukemic activity. researchgate.net This underscores the value of this compound as a versatile building block for the generation of new therapeutic leads.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c1-7-5-10(15-12-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
JSAHTCSFHQVFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 3 Methylisoxazol 5 Yl Benzoic Acid and Analogues
General Approaches to Isoxazole (B147169) Ring Synthesis
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a common scaffold in many pharmaceutical agents. rsc.orgnih.govnih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.govwikipedia.org
The reaction of a nitrile oxide with an alkyne yields an isoxazole, while reaction with an alkene produces an isoxazoline. wikipedia.org Nitrile oxides are often generated in situ from the corresponding aldoximes using oxidizing agents or by the dehydrohalogenation of hydroxamoyl halides. nih.govnih.gov The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting isoxazole, is a key consideration and can be influenced by steric and electronic factors of the reactants. mdpi.com
A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which has also been adapted for isoxazole synthesis. rsc.orgacs.org However, concerns about copper's cytotoxicity have spurred the development of copper-free alternatives. acs.org Intramolecular 1,3-dipolar cycloaddition reactions have also been employed to create fused isoxazole ring systems. mdpi.com
| Dipole Precursor | Dipolarophile | Conditions | Product | Ref. |
| Aldoxime | Alkyne/Enamine | Mild base (e.g., NaHCO₃, Et₃N) | 3,5-disubstituted isoxazole | nih.gov |
| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al₂O₃ catalyst, ball-milling | 3,5-disubstituted isoxazole | nih.govrsc.org |
| α-Azido acrylates | Aromatic oximes | Metal-free, mild conditions | 3,4,5-trisubstituted isoxazoles | organic-chemistry.org |
Chalcone-Based Cyclization Routes
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including isoxazoles. orientjchem.orgresearchgate.net The typical route involves the condensation of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride in an alkaline medium. orientjchem.orgnih.gov This reaction proceeds through an intermolecular cycloaddition. nih.gov
The synthesis of the initial chalcones is commonly achieved via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). orientjchem.orgrasayanjournal.co.in This two-step process—chalcone formation followed by cyclization—provides a straightforward pathway to a wide array of substituted isoxazoles. researchgate.net
| Chalcone Reactants | Cyclization Reagent | Conditions | Product | Ref. |
| 3-Methoxy acetophenone, substituted benzaldehydes | Hydroxylamine hydrochloride, Sodium acetate | Reflux in ethanol | 3-methoxy acetophenone isoxazole derivatives | orientjchem.org |
| Substituted ketone, substituted aldehydes | Hydroxylamine hydrochloride, KOH | Reflux in ethanol | Isoxazole derivatives | nih.gov |
| Ferrocene aldehyde, substituted acetophenones | Hydroxylamine hydrochloride, Sodium acetate | Reflux in ethanol | Ferrocene-based isoxazole derivatives | rasayanjournal.co.in |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecules in a single step. researchgate.netnih.gov For isoxazole synthesis, MCRs typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netnih.gov
These reactions can be catalyzed by various substances, including acidic ionic liquids or even natural fruit juices, highlighting a move towards greener chemistry. researchgate.netresearchgate.net MCRs offer several advantages, such as procedural simplicity, high yields, and the ability to generate diverse libraries of compounds. scielo.br
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Medium | Product | Ref. |
| Substituted aldehydes | Methyl acetoacetate | Hydroxylamine hydrochloride | Fruit juices (e.g., Cocos nucifera L. juice) | Substituted isoxazole derivatives | researchgate.net |
| Malononitrile | Hydroxylamine hydrochloride | Aryl or heteroaryl aldehydes | K₂CO₃/glycerol | 5-amino-isoxazole-4-carbonitriles | nih.gov |
| Aromatic aldehyde | Ethyl acetoacetate | Hydroxylamine hydrochloride | WEOFPA/glycerol | 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | nih.gov |
Metal-Free and Green Chemistry Synthetic Pathways
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. rsc.orgpreprints.org This has led to the exploration of metal-free and green chemistry approaches for isoxazole synthesis. rsc.orgrsc.org Metal-free routes are desirable as they avoid the cost, toxicity, and waste associated with metal catalysts. rsc.orgnih.gov
Strategies include the use of organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote regioselective isoxazole synthesis. rsc.org Green chemistry principles are also being applied through the use of microwave irradiation to enhance reaction rates and yields, the use of eco-friendly solvents like water, or even solvent-free conditions. preprints.orgnih.gov For instance, ball-milling has been successfully employed for the solvent-free synthesis of 3,5-isoxazoles. nih.govrsc.org
| Method | Key Features | Example Reaction | Ref. |
| DBU-promoted synthesis | Metal-free, regioselective | Reaction of aldoximes | rsc.org |
| Ultrasound-assisted synthesis | Reduced reaction times, energy efficient | One-pot, five-component synthesis in aqueous media | preprints.org |
| Microwave-assisted synthesis | Enhanced reaction rates, high selectivity | Synthesis from chalcones | nih.gov |
| Ball-milling | Solvent-free, scalable | Reaction of terminal alkynes and hydroxyimidoyl chlorides | nih.govrsc.org |
Synthesis of Benzoic Acid Derivatives and Functionalization
The functionalization of benzoic acid and its derivatives is crucial for creating the diverse building blocks needed for complex molecule synthesis. While ortho-C-H functionalization has been extensively studied, the selective activation of the meta-C-H bond has proven more challenging due to the electron-withdrawing nature of the carboxylic acid group. scispace.comresearchgate.netnih.gov
Recent advances have demonstrated that transition-metal catalysts, such as those based on palladium, can achieve meta-C-H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. scispace.comresearchgate.net The synthesis of various substituted benzoic acids often involves standard transformations such as ester hydrolysis, oxidation, or reduction of other functional groups on the benzene (B151609) ring. acs.org
Specific Synthetic Routes to 3-(3-Methylisoxazol-5-yl)benzoic Acid and Related Structures
The synthesis of the target compound, this compound, can be achieved through several convergent strategies that combine the methodologies described above.
One documented route involves the hydrolysis of 3-methyl-isoxazole-5-carboxylic acid ethyl ester. chemicalbook.com In this procedure, the ester is treated with a base such as sodium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water. Subsequent acidification with hydrochloric acid yields the desired 3-methylisoxazole-5-carboxylic acid. chemicalbook.com This precursor, however, has the carboxylic acid group on the isoxazole ring, not the benzoic acid moiety as in the target compound.
A more relevant approach for synthesizing 3-(isoxazol-5-yl)-substituted benzoic acid derivatives is outlined in patent literature. google.com These methods often involve the construction of the isoxazole ring onto a pre-functionalized benzoic acid derivative. For instance, a substituted benzaldehyde can be converted to an aldoxime, which then undergoes cycloaddition with an alkyne to form the isoxazole ring.
A direct synthesis of this compound would likely involve the reaction of a 3-halobenzoic acid derivative (e.g., methyl 3-ethynylbenzoate) with a precursor for the 3-methylisoxazole (B1582632) moiety. Alternatively, a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of one component and a halide of the other could be employed.
The synthesis of related structures, such as N-(5-methyl-isoxazol-3-yl) benzenesulfonamides, further illustrates the modular nature of these synthetic strategies, where different core structures are linked to the isoxazole ring. nih.gov
Routes Incorporating the Isoxazole Moiety
This strategy focuses on the construction of the isoxazole ring as a key step. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.
A general and widely applicable method for forming the 5-substituted isoxazole ring is through the cycloaddition reaction of a nitrile oxide with an alkyne. For the target molecule, this would involve the reaction of 3-carboxybenzonitrile oxide with propyne. However, a more common laboratory-scale synthesis involves the reaction of a diketone precursor with hydroxylamine.
For instance, a general synthesis of 3-(isoxazol-5-yl)-substituted benzoic acid derivatives can be achieved by reacting a compound of formula [II] with hydroxylamine or a hydroxylamine salt, which leads to the formation of a benzoic ester with the isoxazole ring [I-1]. google.com This is a versatile method for creating the desired heterocyclic system on a benzene ring. google.com
Another relevant approach is the one-pot, three-component synthesis used for creating (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones. This reaction couples aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in the presence of a catalyst like citric acid in water. orientjchem.org While this produces an isoxazolone, the underlying principle of forming the isoxazole core from basic building blocks is a key strategy. The efficiency of this protocol has been demonstrated with a variety of aldehydes, achieving good yields. orientjchem.org
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
| Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl | Citric Acid / H₂O | (Z)-4-arylmethylidene-3-methyl-isoxazol-5(4H)-one | 70-90% | orientjchem.org |
| Compound [II] (diketone precursor) | Hydroxylamine or its salt | Benzoic ester [I-1] | Not specified | google.com |
Routes Incorporating the Benzoic Acid Moiety
This synthetic approach utilizes a pre-formed 3-methylisoxazole scaffold and introduces the benzoic acid group, often via cross-coupling reactions. This is particularly useful when the desired isoxazole building block is commercially available or easily synthesized.
A general method reported for similar structures involves a Stille cross-coupling reaction. This would couple an organotin reagent, such as a 3-methyl-5-(trialkylstannyl)isoxazole, with a halogenated benzoic acid ester (e.g., methyl 3-bromobenzoate) in the presence of a palladium catalyst. google.com Subsequent hydrolysis of the ester group would yield the final benzoic acid.
A similar strategy is seen in the synthesis of other heterocyclic benzoic acids. For example, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is prepared by the copper-catalyzed coupling of 1,2,3-triazole with 2-iodo-5-methylbenzoic acid. chemicalbook.com This highlights the utility of coupling a halogenated benzoic acid with a heterocyclic partner.
| Heterocyclic Precursor | Benzoic Acid Precursor | Coupling Type | Catalyst | Product | Reference |
| 3-Methyl-5-(trialkylstannyl)isoxazole (hypothetical) | Methyl 3-bromobenzoate | Stille Coupling | Palladium | Methyl 3-(3-methylisoxazol-5-yl)benzoate | google.com |
| 1,2,3-Triazole | 2-Iodo-5-methylbenzoic acid | Ullmann Coupling | Cuprous Iodide | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | chemicalbook.com |
Derivatization Strategies for Structural Modification and Library Generation
Derivatization of the this compound scaffold is essential for generating chemical libraries for structure-activity relationship (SAR) studies. Modifications can be targeted at the benzoic acid ring, the isoxazole system, or by introducing linkers to expand the scaffold.
Modification of the Benzoic Acid Substituents
The benzoic acid portion of the molecule is a prime target for modification to modulate properties like acidity, solubility, and binding interactions.
Direct Substitution on the Aromatic Ring : Standard electrophilic aromatic substitution reactions can be employed, though the directing effects of the existing carboxyl and isoxazolyl groups must be considered. A more precise method is directed ortho-metalation, where a strong base like s-butyllithium in the presence of TMEDA can deprotonate the position ortho to the carboxylic acid group, allowing for the introduction of various electrophiles. rsc.org
Varying Substituents : The electronic nature of substituents on the benzoic acid ring significantly influences the acidity of the carboxyl group. youtube.com For example, introducing an ortho-fluoro substituent has been explored in SAR studies of similar isoxazole compounds. nih.gov The Hammett equation provides a quantitative framework for understanding these electronic effects for meta- and para-substituents. quora.com
Functional Group Interconversion : The carboxylic acid itself can be converted into other functional groups such as esters, amides, or alcohols to explore different chemical spaces. For instance, various N-substituted amides can be prepared by coupling the benzoic acid with a range of amines using standard peptide coupling reagents.
| Modification Strategy | Reagents/Conditions | Purpose | Reference |
| Directed ortho-lithiation | s-BuLi, TMEDA, THF, -90 °C | Introduce substituents at the 2-position | rsc.org |
| Esterification/Amidation | Alcohol/Acid or Amine/Coupling Agent | Modify carboxyl group for SAR | nih.gov |
| Halogenation | N-Halosuccinimide | Introduce halogen atoms for binding or as synthetic handles | rsc.org |
Functionalization of the Isoxazole Ring System
The isoxazole ring offers several positions for modification, although it is generally less reactive than the benzene ring.
Modification at the Methyl Group : The methyl group at the C-3 position can potentially be functionalized. For example, radical bromination could introduce a handle for further substitution.
Ring Opening and Rearrangement : The isoxazole ring can undergo ring-opening reactions under certain conditions, such as catalysis by iron, leading to a cascade that can form other heterocyclic systems like pyrroles. researchgate.net This strategy dramatically alters the core scaffold.
Functionalization at C-4 : While the C-4 position of the isoxazole is often unsubstituted, it can be a target for derivatization. In related trisubstituted isoxazole systems, the C-4 position has been used as a point for library generation. nih.gov
| Modification Site | Strategy | Potential Outcome | Reference |
| Isoxazole C-3 Methyl Group | Radical Halogenation | Introduction of a functional handle (e.g., -CH₂Br) | General Principle |
| Isoxazole Ring | Fe-catalyzed Ring Opening | Formation of new heterocyclic hybrids (e.g., pyrroles) | researchgate.net |
| Isoxazole C-4 Position | Lithiation/Electrophilic Quench | Introduction of diverse substituents | nih.gov |
Linker Chemistry and Scaffold Diversity Expansion
Introducing linkers or expanding the scaffold are advanced strategies to explore larger chemical space and connect the core molecule to other pharmacophores or surfaces.
Linker Attachment at the Carboxyl Group : The benzoic acid functional group is an ideal anchor point for attaching linkers. Derivatization reagents like 4-bromo-N-methylbenzylamine can be used to attach linkers via amide bond formation, facilitating analysis or conjugation. nih.gov
Scaffold Hopping and Expansion : Entirely new scaffolds can be developed based on the core structure. For example, serinol-based benzoic acid esters have been identified as novel scaffolds for developing inhibitors of adenovirus infection, demonstrating how the fundamental benzoic acid motif can be incorporated into larger, more complex structures. nih.gov
Linkers from Other Positions : In related isoxazole systems designed for specific biological targets, functional handles like primary alcohols have been installed at other positions (e.g., C-4) to serve as attachment points for linkers, enabling the exploration of different vectors from the core scaffold. nih.gov This is often achieved via nucleophilic substitution reactions on an activated precursor. nih.gov
Structure Activity Relationship Sar Studies of 3 3 Methylisoxazol 5 Yl Benzoic Acid Derivatives
Impact of Substituent Groups on Biological Potency and Selectivity
The decoration of the core structure of 3-(3-methylisoxazol-5-yl)benzoic acid with various substituent groups has a profound impact on biological potency and selectivity. Studies on related isoxazole (B147169) structures demonstrate that modifications on the phenyl ring of the benzoic acid moiety can significantly alter activity. For instance, the introduction of an ortho-fluoro substituent to the benzoic acid ring in a series of isoxazole derivatives resulted in a slight decrease in potency. dundee.ac.uk This effect was attributed to the fluoro substituent forcing the carboxylic acid into an unfavorable conformation for optimal interaction with the target protein, despite the substituent itself fitting into the binding pocket. dundee.ac.uk
In other related scaffolds, the substitution pattern on aromatic rings is a key determinant of activity. For a series of benzenesulfonamides, substituting a phenyl ring at the para position with either electron-withdrawing or electron-donating groups led to a reduction in inhibitory activity compared to the unsubstituted analog. semanticscholar.org Conversely, replacing a pentafluorobenzene (B134492) group with less fluorinated phenyl rings or other aromatic systems like pyridyl significantly suppressed the in vitro activity of certain STAT3 inhibitors. nih.gov These findings highlight that the electronic properties and steric profile of substituents on the aromatic portions of the molecule are critical for fine-tuning biological potency.
Table 1: Impact of Phenyl Ring Substitution on STAT3 DNA-Binding Activity
| Analogue | Substitution on Phenyl Ring | IC50 (µM) |
|---|---|---|
| Lead Compound | Pentafluorophenyl | Active |
| 3a-3e | Reduced number of fluorine atoms | > 26 |
| 3f | 3,5-bis(trifluoromethyl)phenyl | > 26 |
| 3g | Pyridyl | > 26 |
Data sourced from studies on carboxylic acid-based STAT3 inhibitors. nih.gov
Stereochemical Considerations in Ligand-Target Interactions
Stereochemistry plays a pivotal role in the interaction between ligands and their biological targets, often dictating the potency and efficacy of a drug molecule. In the development of derivatives related to the this compound scaffold, the introduction of chiral centers has shown that enantiomers can possess significantly different biological activities.
For a series of STAT3 inhibitors built upon a carboxylic acid-based scaffold, analogues with an (R)-configuration at a chiral center in the linker region consistently demonstrated stronger potency compared to their corresponding (S)-enantiomers. nih.govrutgers.edu For example, an (R)-Proline-based analogue (5d) showed a 3-fold improvement in potency for inhibiting STAT3 DNA-binding activity in vitro (IC50 of 2.4 µM) compared to the lead compound, whereas its (S)-enantiomer (5c) was significantly less active (IC50 of 7.2 µM). nih.gov This observation led to the strategy of exclusively pursuing compounds with the (R)-configuration for further optimization. nih.gov The distinct activities between enantiomers underscore the importance of a precise three-dimensional fit within the target's binding site, where only one stereoisomer can achieve the optimal orientation for key molecular interactions.
Role of Specific Functional Groups in Mediating Biological Effects
The carboxylic acid group is a cornerstone of many biologically active molecules, including derivatives of this compound. researchgate.netnih.gov This functional group is typically ionized at physiological pH, allowing it to act as a key hydrogen bond donor and acceptor, or to form critical ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket. researchgate.neteurekaselect.com
The essential nature of the carboxylic acid is often demonstrated through bioisosteric replacement strategies. nih.goveurekaselect.com Replacing the carboxylate with moieties that mimic its acidic and electronic properties, such as tetrazoles or hydroxamic acids, can help probe its role. nih.gov In many cases, while an isosteric analogue might retain affinity, its intrinsic activity can change, highlighting the specific contribution of the carboxyl group's geometry and acidity. nih.gov For example, the replacement of a carboxylic acid in an AT1 receptor antagonist series with a tetrazole group led to losartan, which exhibited potent in vitro activity and, crucially, effectiveness upon oral administration. nih.gov The success or failure of such replacements underscores that while the acidic, interactive nature of the moiety is vital, the precise geometry and pKa value conferred by the carboxylic acid are often highly optimized for a specific ligand-target pair. nih.gov
In many derivatives of the this compound scaffold, a linker connects the core structure to another pharmacophoric element. The composition, length, and flexibility of this linker are critical determinants of target affinity and efficacy. nih.gov The linker's role is not merely to connect two fragments but to position them optimally to form a stable ternary complex with the target protein. nih.gov
SAR studies have shown that even subtle changes to a linker can dramatically alter potency. In one study of isoxazole derivatives, a compound with an ether linker showed high potency, while replacing it with a thioether linkage resulted in significantly lower activity. dundee.ac.uk This decrease was attributed to slight changes in the bond angle and length of the linker, which shifted the position of the isoxazole core. dundee.ac.uk Similarly, a methylated amine linker restricted rotation, which also led to a drop in potency. dundee.ac.uk In other systems, modifying an alanine (B10760859) linker to a more constrained proline-based linker improved the inhibitory activity of STAT3 inhibitors. nih.govrutgers.edu The stability of the linker is also a key factor, as premature cleavage or degradation can prevent the molecule from reaching its target site. researchgate.net
Table 2: Influence of Linker Type on Potency of Isoxazole Derivatives
| Compound | Linker Type | Relative Potency | ΔTm (°C)* |
|---|---|---|---|
| 3 | Ether | High | 4.9 |
| 4 | Thioether | Significantly Lower | - |
| 5 | Methylated Amine | Lower | - |
| 6 | Alkene | High | 6.4 |
ΔTm indicates the change in melting temperature, a measure of ligand binding and protein stabilization. dundee.ac.uk
Rational Design Principles for Optimized Analogues
The collective SAR data provides a foundation for the rational design of optimized analogues. A primary principle is to maintain and optimize the key interactions identified as crucial for activity. This includes preserving the carboxylic acid moiety or replacing it with a bioisostere that maintains the critical hydrogen bonding and ionic interactions while potentially improving pharmacokinetic properties. nih.goveurekaselect.com
Another key principle involves stereochemical control. When a chiral center is present, synthesis should selectively produce the more active enantiomer, as demonstrated by the superior activity of (R)-configured analogues in certain inhibitor classes. nih.gov
Linker optimization is also a central strategy. The design of linkers should consider not just length but also rigidity and the specific atoms used, as these factors control the precise positioning of the pharmacophores. dundee.ac.uknih.gov The goal is to create a linker that facilitates the most stable and effective binding conformation. Finally, substituent effects must be carefully considered. Rational design involves decorating the aromatic rings with groups that have favorable electronic and steric properties to enhance binding affinity and selectivity, avoiding substitutions that are known to decrease potency. nih.gov
Computational and Spectroscopic Characterization of 3 3 Methylisoxazol 5 Yl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. researchgate.netucl.ac.uk Methods like B3LYP with basis sets such as 6-311G(d,p) are commonly used to optimize molecular geometry and calculate a range of molecular descriptors. researchgate.netniscpr.res.in While specific DFT studies for 3-(3-Methylisoxazol-5-yl)benzoic acid are not extensively documented in the reviewed literature, the principles and expected outcomes can be described based on analyses of structurally related compounds. bohrium.comresearchgate.netmdpi.com
The electronic structure of a molecule is fundamentally linked to its chemical reactivity and stability. This is often analyzed by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For related 1,2,4-oxadiazole (B8745197) derivatives, HOMO-LUMO gap values have been calculated to be in the range of 4.3-4.7 eV, suggesting significant reactivity. niscpr.res.in From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. niscpr.res.in
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table outlines the theoretical parameters that can be derived from DFT calculations, as demonstrated in studies of similar heterocyclic compounds. niscpr.res.in
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution on a molecule's surface. nih.gov It helps predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote different potential regions. researchgate.net
Negative Regions (Red/Yellow): These areas have an excess of electrons and correspond to sites susceptible to electrophilic attack. For this compound, these regions would be expected around the highly electronegative oxygen atoms of the carboxylic acid group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring. researchgate.netresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is typically found around the acidic hydrogen atom of the carboxyl group. nih.gov
Neutral Regions (Green): These areas represent regions with near-zero potential, often associated with the carbon framework of the benzene (B151609) ring.
The MEP analysis provides a clear picture of the molecule's reactivity landscape, which is crucial for understanding its potential interactions with biological receptors. nih.gov
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. ucl.ac.ukbohrium.com
Infrared (IR) Spectroscopy: Theoretical vibrational analysis yields predicted frequencies and intensities for IR spectra. By applying scaling factors, these calculated spectra can closely match experimental ones, aiding in the assignment of complex vibrational modes. ijert.org For this compound, key predicted vibrations would include the O-H stretching of the carboxylic acid, the C=O stretching, C-N and C-O stretching within the isoxazole ring, and various C-H and C=C vibrations of the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are highly valuable for confirming the molecular structure by comparing theoretical shifts to those obtained experimentally.
UV-Visible (UV/Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's electronic behavior and chromophores. nih.gov
Table 2: Predictable Spectroscopic Data from Computational Analysis
| Spectroscopy Type | Predicted Property | Significance |
|---|---|---|
| IR | Vibrational Frequencies (cm⁻¹) | Confirms presence of functional groups (e.g., C=O, O-H). |
| ¹H NMR | Chemical Shifts (ppm) | Identifies the chemical environment of hydrogen atoms. |
| ¹³C NMR | Chemical Shifts (ppm) | Identifies the chemical environment of carbon atoms. |
| UV/Vis | Absorption Maxima (λmax) | Characterizes electronic transitions within the molecule. |
Quantum chemical calculations also provide access to key thermodynamic properties based on the vibrational analysis at a given temperature. ijert.org These properties are essential for understanding the stability and energy of the molecule. Calculated parameters typically include:
Zero-point vibrational energy (ZPVE)
Thermal energy
Specific heat capacity (Cv)
Entropy (S)
These values contribute to a comprehensive understanding of the molecule's behavior under different thermodynamic conditions.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While docking studies specifically for this compound against all listed targets are not available, analysis of related isoxazole and benzoic acid derivatives provides a strong basis for predicting its potential interactions.
EGFR: In silico studies targeting the Epidermal Growth Factor Receptor (EGFR) with this specific compound were not identified in the searched literature. Further research would be needed to determine its binding potential to this kinase.
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid group that interacts with key residues in the COX-2 active site. Studies on related isoxazole-carboxamide derivatives have shown potent and selective inhibition of COX-2. nih.gov For this compound, the benzoic acid moiety would be expected to form critical hydrogen bonds and ionic interactions. Key residues in the COX-2 active site that often interact with acidic ligands include Arg120, Tyr355, and Arg513. The isoxazole and phenyl rings could further stabilize the binding through hydrophobic or π-stacking interactions within the active site pocket. unair.ac.id
RORγt: The Retinoic-acid-receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor and a major target for autoimmune diseases. Notably, RORγt possesses a distinct allosteric binding site that can be targeted by inverse agonists. nih.gov Several potent allosteric inhibitors are based on an isoxazole scaffold. nih.gov In these inhibitors, a carboxylic acid group is often a crucial feature for achieving high potency, forming key hydrogen bond interactions within the allosteric pocket. It is therefore plausible that this compound could act as a ligand for the RORγt allosteric site, with its carboxylate group anchoring it to key residues.
Table 3: Potential Interacting Residues in Target Active Sites
| Target Protein | Potential Key Residues | Basis of Prediction |
|---|---|---|
| COX-2 | Arg120, Tyr355, Arg513 | Known interactions with acidic NSAIDs and docking of related isoxazole derivatives. nih.govunair.ac.id |
| RORγt | Residues in allosteric site | Based on the known binding mode of other isoxazole-based allosteric inverse agonists where a carboxylate is a key feature. nih.gov |
| EGFR | Not Determined | Lack of specific docking studies in the reviewed literature. |
Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound, a detailed analysis of its crystal structure would be necessary for a definitive characterization of these interactions. However, based on computational studies of structurally related isoxazole and benzoic acid derivatives, the predominant non-covalent forces can be predicted.
Hydrogen bonding is expected to be a key feature in the crystal packing of this compound. The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of centrosymmetric hydrogen-bonded dimers, a common motif in carboxylic acids. Additionally, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring molecules.
A comprehensive understanding of these non-covalent interactions is crucial as they influence the compound's physicochemical properties, such as melting point, solubility, and crystal morphology.
In Silico ADME Prediction for Lead Candidate Prioritization
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico predictive models provide a rapid and cost-effective means to assess the pharmacokinetic profile of a compound, helping to prioritize lead candidates. nih.govuni.lu For this compound, several key ADME parameters can be computationally predicted.
Drug-Likeness and Lipophilicity Assessments
A fundamental initial screen for a potential drug candidate is its adherence to established "drug-likeness" rules, with Lipinski's Rule of Five being the most widely recognized. chemaxon.combldpharm.com This rule sets thresholds for key physicochemical properties to predict the likelihood of a compound being orally bioavailable. The parameters for this compound are evaluated against these rules.
| Lipinski's Rule of Five Parameter | Predicted/Calculated Value for this compound | Rule | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 203.19 g/mol | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 2.2 - 2.6 | ≤ 5 | Yes |
As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to permeate biological membranes. Various computational models exist for the prediction of LogP, often yielding slightly different values. For this compound, predicted LogP values generally fall within a range that is considered optimal for oral absorption.
Predictive Solubility Modeling
Aqueous solubility is another crucial factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations. Predictive models for aqueous solubility (LogS) are valuable tools in early-phase drug discovery.
| Solubility Parameter | Predicted Value | Interpretation |
|---|---|---|
| LogS | -2.5 to -3.5 | Slightly to moderately soluble |
| Aqueous Solubility | ~31.6 to 316 mg/L | Low to moderate |
The predicted LogS values for this compound suggest that it is likely to have low to moderate aqueous solubility. While not highly soluble, this level of solubility may be sufficient for oral absorption, particularly given its compliance with Lipinski's rules. The solubility of benzoic acid derivatives is known to be influenced by pH, with solubility generally increasing at higher pH values due to the deprotonation of the carboxylic acid.
Biological Activities and Proposed Mechanisms of Action Preclinical and in Vitro Studies
Antimicrobial Efficacy and Mechanistic Investigations
Comprehensive searches of scientific databases and literature have been conducted to ascertain the antimicrobial properties of 3-(3-Methylisoxazol-5-yl)benzoic acid. While related compounds, such as other benzoic acid and isoxazole (B147169) derivatives, have shown antimicrobial potential, specific data for the target molecule remains largely uncharacterized.
Antifungal Activity
An investigation into the antifungal properties of this compound reveals a similar lack of specific data. No dedicated studies on its activity against fungal pathogens such as Candida albicans or Aspergillus niger were identified. For context, one study on sulfamethoxazole (B1682508) derivatives, which are structurally related, demonstrated activity against Candida albicans at a concentration of 31.25 µg/ml. arkajainuniversity.ac.in Another study on different benzoic acid derivatives also reported activity against C. albicans. mdpi.com
Antiviral Activity
The potential antiviral activity of this compound, including its capacity for influenza neuraminidase inhibition, has not been reported in the available scientific literature.
Proposed Mechanisms of Antimicrobial Action
Due to the absence of direct antimicrobial studies on this compound, its mechanism of action has not been investigated or proposed.
Anticancer and Antileukemic Potential
The cytotoxic effects of this compound against various cancer cell lines are not documented in the current body of scientific research.
Modulation of Specific Molecular Targets (e.g., FLT3, HDAC4, dUTPase, EGFR-TK)
There is no specific information in the reviewed literature indicating that this compound directly modulates FMS-like tyrosine kinase 3 (FLT3), histone deacetylase 4 (HDAC4), deoxyuridine triphosphatase (dUTPase), or epidermal growth factor receptor-tyrosine kinase (EGFR-TK).
Anti-Angiogenic Effects in Preclinical Models
No preclinical studies were identified that specifically investigated the anti-angiogenic effects of this compound. The general class of benzoic acid derivatives has been explored for anti-angiogenic properties, with some compounds showing an ability to inhibit vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. However, data specific to this compound is not available in the current body of scientific literature.
Anti-inflammatory and Analgesic Activities
Specific studies detailing the anti-inflammatory and analgesic activities of this compound are not present in the available literature.
Investigation of Other Inflammatory Signaling Pathways
There is no available research on the effects of this compound on other inflammatory signaling pathways, such as those mediated by nuclear factor-kappa B (NF-κB) or the NLRP3 inflammasome.
Neuroprotective and Central Nervous System (CNS) Activities
Direct investigation into the neuroprotective and CNS activities of this compound has not been reported in the scientific literature.
GABAergic System Modulation
There is no evidence to suggest that this compound directly modulates the GABAergic system. While compounds with a similar isoxazole core, such as alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), are known to interact with glutamate (B1630785) receptors and can indirectly modulate GABA release, they are structurally distinct from this compound. The potential for this specific benzoic acid derivative to act on GABA receptors or associated pathways has not been explored.
Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition
There are no available preclinical or in vitro studies on the acetylcholinesterase (AChE) inhibitory activity of this compound. Research into AChE inhibition has been conducted on other benzoic acid and oxazolone (B7731731) derivatives, but not on this specific molecule. researchgate.netnih.govnih.govmdpi.com
Regarding carbonic anhydrase (CA) inhibition, a study on a series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives showed weak inhibitory potential against several human carbonic anhydrase (hCA) isoforms. nih.gov For instance, some compounds in this related series exhibited inhibition constants (Ki) in the micromolar range against hCA I, II, and VII. nih.gov However, it is crucial to note that this compound was not part of this study, and its structural difference—lacking the sulfonamide and ureido linkages—means these findings cannot be directly extrapolated.
Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) Allosteric Modulation
No preclinical or in vitro research was found to suggest that this compound functions as an allosteric modulator of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).
Other Emerging Biological Activities
Antidiabetic Potential
No specific preclinical or in vitro studies have been published on the antidiabetic potential of this compound. While other isoxazole derivatives have been investigated for activities such as α-amylase inhibition, this particular compound has not been assessed. nih.gov
Antioxidant Properties and Reactive Oxygen Species Scavenging
There is no available scientific literature detailing the antioxidant properties or reactive oxygen species (ROS) scavenging capabilities of this compound. Studies on other structurally distinct isoxazole compounds have reported antioxidant activity, but these findings are not applicable to the subject compound. researchgate.netjapsonline.com
Immunomodulatory Effects
No preclinical or in vitro studies were identified that have investigated the immunomodulatory effects of this compound. While the broader class of isoxazole derivatives has been shown to possess a range of immunomodulatory activities, there is no specific research on this compound. nih.gov
Translational Prospects and Future Research Directions
Advanced Lead Optimization Strategies for 3-(3-Methylisoxazol-5-yl)benzoic Acid Analogues
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For analogues of this compound, medicinal chemistry efforts have focused on systematic structural modifications to refine their biological activity.
A prominent strategy involves the synthesis of derivatives where the core structure is appended with other heterocyclic systems or functional groups to explore structure-activity relationships (SAR). For example, research into antileukemic agents involved the synthesis of 3-(3-methylisoxazol-5-yl)-2-styrylquinazolin-4(3H)-ones. researchgate.net These compounds were developed by condensing the corresponding 2-methylquinazolinones with various benzoic aldehydes, leading to a series of molecules tested against murine and human leukemia cell lines. researchgate.net This approach demonstrates a classic lead optimization strategy: extending the core scaffold to probe interactions with specific binding pockets of a biological target.
Another optimization avenue targets specific enzyme families. Analogues have been designed as inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. nih.gov In this work, N-(5-methyl-isoxazol-3-yl)benzenesulfonamide derivatives were synthesized, incorporating the isoxazole (B147169) moiety as a key structural element. nih.gov Although the resulting compounds showed weak to modest inhibition, the study provided a foundation for future development of more potent and selective inhibitors by modifying the secondary sulfonamide functionalities. nih.gov Such studies are essential for fine-tuning a lead compound against a specific target while minimizing off-target effects.
Exploration of Novel Biological Targets and Polypharmacology
The chemical architecture of this compound and its derivatives makes it suitable for interacting with a diverse set of biological targets, opening avenues for discovering novel therapeutic applications and understanding its polypharmacological potential.
Initial research has identified several key targets:
Anticancer Targets: Derivatives have shown activity against various leukemia cell lines, including L-1210, K-562, and HL-60, suggesting interactions with pathways critical for cancer cell proliferation. researchgate.net
Carbonic Anhydrases (CAs): Analogues bearing a sulfonamide group have been explicitly designed and evaluated as inhibitors of multiple human carbonic anhydrase isoforms (hCA I, II, VII, and XII). nih.gov CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.
Bacterial Enzymes: While not directly involving the title compound, related isoxazole structures have been investigated as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in pathogens like Salmonella typhimurium. mdpi.com This suggests that the this compound scaffold could be adapted to create novel antibacterial agents.
The ability of a single chemical series to engage multiple targets, such as the various CA isoforms, is a hallmark of polypharmacology. This can be therapeutically advantageous, leading to enhanced efficacy, but it also necessitates careful optimization to balance desired activities with potential off-target effects. Future research will likely involve screening these compounds against broader panels of kinases, G-protein coupled receptors, and other enzyme families to fully map their biological interaction space.
| Derivative Class | Biological Target(s) | Potential Therapeutic Area | Reference |
| 2-Styrylquinazolin-4(3H)-ones | Targets in leukemia cell lines (L-1210, K-562, HL-60) | Oncology (Leukemia) | researchgate.net |
| N-isoxazolyl-benzenesulfonamides | Carbonic Anhydrase Isoforms (hCA I, II, VII, XII) | Glaucoma, Epilepsy, Oncology | nih.gov |
| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase (SAT) | Infectious Diseases | mdpi.com |
Development of Multi-Targeted Therapeutics and Prodrug Approaches
Building on the polypharmacological potential of the scaffold, a forward-looking strategy is the rational design of multi-targeted therapeutics. This involves creating single molecules engineered to modulate multiple disease-relevant targets simultaneously, which can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents. For instance, a hybrid molecule could be designed to inhibit both a specific carbonic anhydrase isoform and a cancer-related kinase, leveraging the isoxazole core as a foundation.
Furthermore, the development of prodrugs is a crucial translational strategy to overcome pharmacokinetic challenges such as poor solubility or limited bioavailability. nih.gov A prodrug is an inactive or poorly active precursor that is chemically or enzymatically converted into the active drug in vivo. nih.gov The carboxylic acid group of this compound is an ideal handle for prodrug design.
Potential Prodrug Strategies:
Ester Prodrugs: The carboxylic acid can be converted into an ester. For example, aminoalkylcarboxylic acid esters have been used to create water-soluble prodrugs of other therapeutic agents, enhancing their suitability for parenteral administration. nih.gov
Amide Prodrugs (e.g., Amino Acid Conjugates): Linking amino acids or dipeptides to the carboxylic acid can improve solubility and enable targeted delivery via transporters like the PEPT1 peptide transporter. nih.gov
Macromolecular Prodrugs: Conjugating the drug to macromolecules like polysaccharides (e.g., carboxymethyl cellulose) can create hydrogels for sustained release. nih.gov
A particularly innovative approach is the creation of a "co-prodrug," where two different drugs are conjugated together. nih.gov This strategy could involve linking a this compound analogue to another anticancer agent, potentially leading to synergistic effects and improved drug loading in delivery systems like micelles. nih.gov
Integration of Omics Technologies in Mechanistic Studies
To fully understand the therapeutic potential and mechanism of action of this compound analogues, the integration of "omics" technologies is indispensable. These high-throughput methods provide a global view of cellular processes and can uncover novel targets, pathways, and potential toxicity liabilities.
Proteomics: This technology can be used to identify the direct protein targets of a compound (target deconvolution) and its off-target interactions across the entire proteome. Techniques like thermal proteome profiling or chemical proteomics could reveal unexpected binding partners, helping to explain the compound's full biological effect profile.
Transcriptomics (RNA-Seq): By measuring changes in gene expression across thousands of genes after treatment with a compound, transcriptomics can reveal which cellular pathways are modulated. This is crucial for building hypotheses about the drug's mechanism of action beyond its primary target.
Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a biological system. For an inhibitor of an enzyme like carbonic anhydrase, metabolomics could quantify the downstream metabolic consequences, providing a direct measure of the compound's functional impact in a cellular context.
By combining these omics datasets, researchers can build comprehensive models of how these compounds work, predict their efficacy, and identify biomarkers that could be used in future clinical development.
Applications in Chemical Biology as Molecular Probes and Tools
Beyond direct therapeutic applications, potent and selective inhibitors derived from the this compound scaffold can serve as valuable molecular probes for basic research. A molecular probe is a small molecule used to study the function of a specific protein or pathway in a biological system.
For a compound to be an effective probe, it must exhibit high potency and, crucially, high selectivity for its intended target over other related proteins. The derivatives of this compound developed as carbonic anhydrase inhibitors could be further optimized to create isoform-selective probes. nih.gov Such probes would allow researchers to dissect the specific roles of hCA I, II, VII, or XII in health and disease, which is often difficult to achieve with genetic methods like gene knockout that can trigger compensatory mechanisms.
To enhance their utility as probes, these molecules can be further modified by attaching reporter tags, such as:
Fluorescent dyes: For visualizing the subcellular localization of the target protein.
Biotin tags: For affinity purification of the target protein and its binding partners.
Photo-affinity labels: For irreversibly crosslinking the probe to its target upon UV irradiation, enabling unambiguous target identification.
Advancements in Sustainable Synthesis and Process Chemistry
The translation of a compound from a laboratory-scale hit to a clinical candidate requires a robust, scalable, and environmentally sustainable synthetic process. Research into the synthesis of the core isoxazole structure has focused on green chemistry principles, such as one-pot reactions and the use of aqueous media.
Several studies have reported the efficient one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, a closely related structural class. orientjchem.orgresearchgate.net These methods involve the condensation of an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. The use of biodegradable and non-toxic catalysts in water as a solvent represents a significant advancement over traditional methods that often rely on volatile and hazardous organic solvents. researchgate.netkoreascience.kr
| Catalyst | Solvent | Key Advantages | Reference |
| Citric Acid | Water | Green, one-pot synthesis with high yields (70-90%) | orientjchem.org |
| Tartaric Acid | Water | Environmentally friendly, atom efficient, short reaction times, easy work-up | researchgate.net |
| Sodium Benzoate | Water | Inexpensive catalyst, green chemistry approach | koreascience.kr |
These protocols offer numerous advantages, including atom efficiency, reduced waste, easier product isolation, and milder reaction conditions. researchgate.net Future process chemistry research will focus on further optimizing these methods for large-scale production, ensuring that the synthesis of this compound and its derivatives is both economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
